molecular formula C24H24N2O6S B15089090 Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B15089090
M. Wt: 468.5 g/mol
InChI Key: ZIZAOROGIGCFCN-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, esters, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzamides, methyl esters, and thiophene derivatives. Common synthetic routes may involve:

    Amidation: Reacting 3,4-dimethoxybenzoic acid with an amine to form the corresponding benzamide.

    Esterification: Converting carboxylic acids to methyl esters using methanol and an acid catalyst.

    Coupling Reactions: Using coupling agents like EDCI or DCC to link the benzamide and thiophene moieties.

    Carbamoylation: Introducing the m-tolylcarbamoyl group through a reaction with isocyanates.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions (temperature, pressure, solvents) to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and thiophene moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide and ester groups can be reduced to amines and alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines and alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

    Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate: Lacks the m-tolylcarbamoyl group.

    Methyl 2-(3,4-dimethoxybenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate: Different substitution pattern on the thiophene ring.

    Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Phenyl group instead of m-tolyl group.

Uniqueness

The uniqueness of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate lies in its specific combination of functional groups and substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O6S/c1-13-7-6-8-16(11-13)25-22(28)20-14(2)19(24(29)32-5)23(33-20)26-21(27)15-9-10-17(30-3)18(12-15)31-4/h6-12H,1-5H3,(H,25,28)(H,26,27)

InChI Key

ZIZAOROGIGCFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC)C

Origin of Product

United States

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